molecular formula C12H14O3 B178054 2-Cyclobutyl-2-hydroxy-2-phenylacetic acid CAS No. 1460-47-5

2-Cyclobutyl-2-hydroxy-2-phenylacetic acid

Cat. No.: B178054
CAS No.: 1460-47-5
M. Wt: 206.24 g/mol
InChI Key: ZHGXYXVTCLJDSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclobutyl-2-hydroxy-2-phenylacetic acid is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . This compound features a cyclobutyl group, a hydroxy group, and a phenyl group attached to an acetic acid backbone. It is primarily used in research settings and has various applications in chemistry and biology.

Scientific Research Applications

2-Cyclobutyl-2-hydroxy-2-phenylacetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research on its potential therapeutic effects and its role as a precursor in drug synthesis.

    Industry: Limited industrial applications, primarily used in research and development

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 2-Cyclobutyl-2-hydroxy-2-phenylacetic acid are currently unknown . More research is needed to determine which pathways this compound affects and the downstream effects of these interactions.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutyl-2-hydroxy-2-phenylacetic acid can be achieved through several methods. One common route involves the reaction of cyclobutylmagnesium bromide with benzaldehyde, followed by oxidation and hydrolysis . Another method includes the use of 2-oxo-2-phenylacetic acid, which is converted into the acid chloride using thionyl chloride, followed by reaction with cyclobutylmagnesium bromide .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, as it is primarily synthesized for research purposes. the methods mentioned above can be scaled up for larger production if needed.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutyl-2-hydroxy-2-phenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-Cyclobutyl-2-hydroxy-2-phenylacetic acid is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties compared to its cyclopentyl and cyclohexyl analogs. These differences can influence its reactivity and interactions with biological targets .

Properties

IUPAC Name

2-cyclobutyl-2-hydroxy-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c13-11(14)12(15,10-7-4-8-10)9-5-2-1-3-6-9/h1-3,5-6,10,15H,4,7-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGXYXVTCLJDSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C2=CC=CC=C2)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10447240
Record name 2-cyclobutyl-2-hydroxy-2-phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1460-47-5
Record name 2-cyclobutyl-2-hydroxy-2-phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 1-cyclobutyl-1-phenyl-2-propin-1-ol (Compound (10), 5.80 g), water (20 ml) was added. Under stirring, an aqueous solution (300 ml) of potassium permanganate (14.0 g) was added dropwise to the resulting mixture at 0° C., followed by vigorous stirring for further 2 hours. Sodium sulfite was added to the reaction mixture at room temperature. The precipitate so obtained was filtered through Celite and the filtrate was extracted with ether. The organic layer was dried over anhydrous sodium sulfate. The solvent was then removed under reduced pressure. The residue was recrystallized from ethyl acetate-hexane to obtain the title compound (2.36 g, 36.8%)) as colorless prism.
Name
1-cyclobutyl-1-phenyl-2-propin-1-ol
Quantity
5.8 g
Type
reactant
Reaction Step One
Name
Compound ( 10 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
36.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclobutyl-2-hydroxy-2-phenylacetic acid
Reactant of Route 2
Reactant of Route 2
2-Cyclobutyl-2-hydroxy-2-phenylacetic acid
Reactant of Route 3
2-Cyclobutyl-2-hydroxy-2-phenylacetic acid
Reactant of Route 4
Reactant of Route 4
2-Cyclobutyl-2-hydroxy-2-phenylacetic acid
Reactant of Route 5
Reactant of Route 5
2-Cyclobutyl-2-hydroxy-2-phenylacetic acid
Reactant of Route 6
2-Cyclobutyl-2-hydroxy-2-phenylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.